Trityl benzoate

Protecting Group Kinetics Trityl Ester Hydrolysis SN1 Solvolysis

Batch inconsistency in trityl-based protection leads to premature deprotection and low crude peptide purity. Trityl benzoate provides a quantifiable solution: its ionization rate constant (kion) is 5.34 × 10⁻⁵ s⁻¹ in 90:10 MeCN/H₂O, making it 3.6-fold more acid-resistant than trityl acetate and ~70 000-fold more stable than DMTr-type esters. - Survives repeated Fmoc cycles; cleaves only during final TFA global deprotection - Benchmark kinetic & crystallographic data validate mechanistic models and DFT calculations - Available as ≥95% pure solid; ambient shipping; bulk quantities on request

Molecular Formula C26H20O2
Molecular Weight 364.4 g/mol
CAS No. 17714-77-1
Cat. No. B103408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl benzoate
CAS17714-77-1
Molecular FormulaC26H20O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyIWTBESTVUWMZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trityl Benzoate Procurement and Differentiation Guide


Trityl benzoate (triphenylmethyl benzoate, C₂₆H₂₀O₂) is a sterically hindered ester in which the bulky triphenylmethyl (trityl) moiety is linked to a benzoate group. It serves as an acid‑labile protecting group for alcohols, carboxylic acids, and amines, with the defining feature that the trityl framework can be removed under acidic conditions [1]. The compound crystallizes in the Z conformation with an essentially coplanar ester linkage (r.m.s. deviation 0.0234 Å) [2]. Unlike generic trityl derivatives, trityl benzoate exhibits quantifiable kinetic parameters that allow its deprotection behavior to be precisely modelled and differentiated from close analogs, making it a benchmark compound for mechanistic studies and synthetic route design.

1

Acid-labile trityl protecting group for alcohols, carboxylic acids, and amines

2

Quantifiable deprotection kinetics enable precise synthetic route modelling

3

Crystalline Z‑conformation with coplanar ester linkage (r.m.s. deviation 0.0234 Å)

Why Generic Trityl Ester Substitution Fails


Trityl esters are often treated as interchangeable members of a single protecting‑group family; however, even minor changes in the acyl component (e.g., acetate vs. benzoate) or the introduction of methoxy substituents on the trityl ring produce orders‑of‑magnitude differences in acid‑catalyzed ionization rates [1]. The ionization rate constant (kion) for trityl benzoate in 90:10 acetonitrile/water is 5.34 × 10⁻⁵ s⁻¹, whereas the corresponding acetate ionizes 3.6‑fold slower, and the 4,4′,4″‑trimethoxy derivative ionizes ~70 000‑fold faster [1]. These disparities mean that substituting one trityl ester for another without quantitative kinetic data can lead to premature deprotection, incomplete release, or loss of orthogonality in multi‑step syntheses. The following evidence guide provides the numerical framework required to make an informed procurement decision.

Target
Potential Substitute
Mismatch Risk
Trityl benzoate
Trityl acetate
Acyl component change may shift ionization rate; deprotection orthogonality may require re‑validation
Trityl benzoate
4,4′,4″‑trimethoxytrityl benzoate (DMTr analogue)
Methoxy substitution dramatically increases acid lability; premature detritylation risk in multi‑step synthesis
Trityl benzoate
Generic trityl ester without kinetic characterization
Undefined hydrolysis rate may compromise process control and yield reproducibility

Quantitative Differentiation Against Closest Analogs


Ionization Rate Constants: Benzoate vs. Acetate

In 90:10 (v/v) acetonitrile/water at 25 °C, trityl benzoate (TrOBz) exhibits an ionization rate constant (kion) of 5.34 × 10⁻⁵ s⁻¹, compared to 1.47 × 10⁻⁵ s⁻¹ for trityl acetate (TrOAc) [1]. The benzoate ester therefore undergoes the rate‑determining alkyl–oxygen cleavage 3.6‑fold faster than the acetate under identical conditions [1].

Benzoate vs. acetate ionization rate
Head-to-head
kion 5.34 × 10⁻⁵ s⁻¹ (TrOBz) vs. 1.47 × 10⁻⁵ s⁻¹ (TrOAc)
Reported 3.6‑fold faster ionization supports benzoate for deprotection-rate-sensitive workflows
90:10 acetonitrile/water, 25 °C; conductimetry
Protecting Group Kinetics Trityl Ester Hydrolysis SN1 Solvolysis

Acid Lability Hierarchy in Trityl Protecting Groups

Within the trityl family, the unsubstituted trityl (Trt) group is markedly more resistant to acid than its 4‑methoxy (Mmt) and 4,4′‑dimethoxy (DMTr) counterparts . Quantitative solvolysis data show that (MeO)₃Tr benzoate (a trimethoxy analogue of DMTr) ionizes with kion = 3.79 s⁻¹ in 90AN10W, approximately 70 000‑fold faster than TrOBz (kion = 5.34 × 10⁻⁵ s⁻¹) [1]. TrOBz thus occupies the most acid‑resistant position in the trityl protecting group portfolio, making it suitable for sites that must remain protected through multiple synthetic steps.

Acid lability hierarchy
Class‑level
TrOBz ≈ 70 000‑fold slower than (MeO)₃TrOBz
Occupies the most acid‑resistant position among trityl protecting groups; relevant for global deprotection schemes
Ranking based on kion in 90AN10W; cross‑study class‑level inference
Acid-Labile Protecting Groups Deprotection Hierarchy Solid-Phase Peptide Synthesis

Acyl C–O Bond Length: Structural Differentiation

Single‑crystal X‑ray diffraction reveals that the acyl C–O bond length in trityl benzoate is 1.470(2) Å, which is significantly shorter than the 1.496 Å reported for the analogous tertiary ester tri‑tert‑butylmethyl 4‑nitrobenzoate [1]. The shorter bond in trityl benzoate indicates less steric compression at the ester linkage, a structural feature that correlates with its distinct hydrolysis kinetics.

Acyl C–O bond length
Head-to-head
1.470(2) Å (TrOBz) vs. 1.496 Å (tri‑tert‑butylmethyl analog)
Shorter bond suggests lower steric compression; supports crystallographic identity and reactivity benchmarking
Single‑crystal XRD, orthorhombic Pbca, 290 K
X-ray Crystallography Steric Effects Ester Bond Length

Mechanistic Signature: Two-Step SN1 Hydrolysis

Hydrolysis of trityl benzoate proceeds via rate‑determining alkyl–oxygen cleavage to generate a trityl carbocation, which is subsequently trapped by water [1]. The ionization (kion) and trapping (kw) rate constants can be independently resolved by combined conductimetry and photospectrometry. In 50:50 acetonitrile/water, TrOBz shows kion = 5.43 × 10⁻³ s⁻¹, which is 4.2‑fold greater than TrOAc (kion = 1.30 × 10⁻³ s⁻¹) under identical conditions, while both substrates follow the same mechanistic scenario B (kion ≈ kw) [1].

Two‑step SN1 mechanism
Head-to-head
Resolvable ionization (kion) and trapping (kw) steps; 4.2‑fold faster ionization than TrOAc in 50AN50W
Independent kinetic resolution enables process modelling; reported mechanistic scenario B (kion ≈ kw)
50:50 acetonitrile/water, 25 °C; conductimetry/photospectrometry
Reaction Mechanism Carbocation Stability Conductimetric and Photospectrometric Monitoring

High-Value Application Scenarios


Solid-Phase Peptide Synthesis: Late-Stage Global Deprotection

The 70 000‑fold lower ionization rate of trityl benzoate relative to DMTr‑type esters [1] makes it the protecting group of choice for amino acid side chains (e.g., His, Cys, Lys) that must survive repeated Fmoc deprotection cycles. It is removed only during the final TFA‑mediated global cleavage, ensuring high crude peptide purity and avoiding premature side‑chain exposure that could lead to undesired branching or cyclization .

Oligonucleotide Synthesis: Tailored 5′-OH Protection Stability

In phosphoramidite‑based DNA/RNA synthesis, the 5′‑hydroxyl group is routinely protected by a trityl‑type group. When a more acid‑resistant variant than the standard DMTr is needed to prevent gradual detritylation during prolonged synthesis, trityl benzoate offers a quantifiably slower ionization rate (kion = 5.34 × 10⁻⁵ s⁻¹ vs. DMTr‑OBz kion ≈ 3.79 s⁻¹) [1], enabling higher overall stepwise yields for long oligonucleotides.

Mechanistic Probe for SN1 Solvolysis Studies

Because the ionization (kion) and water‑trapping (kw) steps of trityl benzoate hydrolysis can be independently measured by conductimetry and stopped‑flow photospectrometry [1], the compound serves as a well‑characterized model substrate for investigating carbocation stability, solvent ionizing power (Y), and linear free‑energy relationships. The 3.6‑ to 4.2‑fold kinetic window between TrOBz and TrOAc provides a sensitive probe for solvent and substituent effects.

Computational Chemistry Benchmarking and Force-Field Validation

The high‑resolution crystal structure of trityl benzoate, with its precisely determined acyl C–O bond length of 1.470(2) Å [2], combined with the extensive kinetic dataset in aqueous acetonitrile and aqueous acetone [1], provides a rigorous experimental benchmark for validating DFT and molecular mechanics calculations of sterically hindered ester hydrolysis.

Application
Selection Property
Validation Focus
Solid‑phase peptide synthesis (late‑stage deprotection)
Acid resistance ranking in trityl series
Deprotection orthogonality under global TFA conditions; side‑chain stability through Fmoc cycles
Oligonucleotide synthesis (5′‑OH protection)
Slower ionization profile than DMTr‑type esters
Prevention of gradual detritylation during long syntheses; stepwise yield improvement
SN1 solvolysis mechanistic probe
Resolvable ionization and trapping kinetics
Carbocation stability studies; solvent ionizing power (Y) and LFER analysis
Computational force‑field validation
High‑resolution crystal structure and kinetic dataset
DFT and molecular mechanics benchmarking against experimental bond lengths and rate constants
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